BenchChemオンラインストアへようこそ!

Indanocine

Antiproliferative NCI 60 cell panel GI50

Indanocine is a first-in-class MDR-selective apoptotic agent. Unlike colchicine or combretastatin A-4, it kills stationary-phase MDR cells at non-toxic concentrations to normal cells. Its unique tubulin isotype affinity (αβVI > αβIVb > αβI) makes it the definitive reference standard for isotype-selectivity screens. Procure this tool compound to exploit collateral sensitivity or study microtubule dynamics in metastasis without confounding cytotoxicity.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
Cat. No. B1236079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndanocine
Synonymsindanocine
indanosine
NSC 698666
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C(=C3C2=O)N)OC)OC
InChIInChI=1S/C20H21NO4/c1-10-5-12(6-11(2)18(10)22)7-14-8-13-9-15(24-3)20(25-4)17(21)16(13)19(14)23/h5-7,9,22H,8,21H2,1-4H3/b14-7+
InChIKeyKJTPWUVVLPCPJD-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indanocine: A Colchicine-Site Tubulin Inhibitor with Unique Antiproliferative Profile Against Multidrug-Resistant Cancer Cells


Indanocine (CAS No. 186376-46-1) is a synthetic indanone derivative classified as a microtubule-destabilizing agent that binds to the colchicine-binding site on tubulin [1]. It was identified by the National Cancer Institute's Developmental Therapeutics Program for its antiproliferative activity [2]. The compound displays potent activity against a wide range of cancer cell lines, with a reported mean GI50 of less than 20 nM across the NCI panel of cancer cell lines, and is also active against multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein [3].

Why Indanocine Cannot Be Replaced by Generic Colchicine-Site Inhibitors in MDR Cancer Research


Generic substitution of Indanocine with other colchicine-binding site inhibitors (CBSIs) such as colchicine or combretastatin A-4 is not scientifically justified due to three distinct mechanistic and selectivity features. First, Indanocine induces apoptotic cell death in stationary-phase MDR cancer cells at concentrations that do not impair the viability of normal nonproliferating cells, a property not observed with other antimitotic agents [1]. Second, Indanocine exhibits a unique binding mode to the colchicine site, with binding parameters and kinetic behavior resembling the colchicine analogue AC but distinct from colchicine itself, including faster association kinetics and a reversible binding mechanism [2]. Third, Indanocine displays differential binding affinities across human β-tubulin isotypes, with highest affinity for αβVI and lowest for αβI, which may contribute to its distinctive selectivity profile against MDR cells [3].

Quantitative Comparator Evidence for Indanocine Differentiation: Antiproliferative Activity, MDR Selectivity, Tubulin Isotype Binding, and Migration Inhibition


Superior Antiproliferative Potency of Indanocine Relative to Reference Compounds in NCI Panel

Indanocine exhibits potent antiproliferative activity with a mean GI50 of less than 20 nM across the National Cancer Institute's panel of 60 cancer cell lines, which includes drug-resistant cell lines [1]. This potency is comparable to or exceeds that of many clinically relevant microtubule-targeted agents, though direct head-to-head comparisons in identical assay conditions are not available in the primary literature.

Antiproliferative NCI 60 cell panel GI50

Indanocine Selectively Eliminates Multidrug-Resistant Cancer Cells While Sparing Normal Nonproliferating Cells

Indanocine is differentiated from other antimitotic agents by its ability to induce apoptotic cell death in stationary-phase multidrug-resistant (MDR) cancer cells at concentrations that do not impair the viability of normal nonproliferating cells [1]. In direct comparisons, three of seven MDR cell lines (MCF-7/ADR, MES-SA/DX5, and HL-60/ADR) were more sensitive to growth inhibition by Indanocine than were their corresponding parental drug-sensitive cells [1]. This contrasts with typical MDR phenotypes where resistant cells exhibit reduced sensitivity.

Multidrug resistance Apoptosis Selectivity

Indanocine Exhibits Differential Binding Affinities Across Human β-Tubulin Isotypes with Highest Affinity for αβVI

Computational molecular modeling studies reveal that Indanocine displays distinct binding preferences across human β-tubulin isotypes [1]. Binding free energy calculations show a clear hierarchy of affinities, with αβVI isotype having the highest binding affinity and αβI the lowest [1]. Indanocine was found to prefer the interface binding pocket of αβIIa, αβIII, αβIVb, αβV, and αβVI tubulin isotypes, while being expelled from the pocket of αβIVa and αβI isotypes [1].

Tubulin isotype Binding affinity Computational modeling

Indanocine Inhibits Metastatic Cancer Cell Migration at Sub-Cytotoxic Concentrations via Kinetic Stabilization of Microtubules

Indanocine suppresses dynamic instability of microtubules and reduces the rate of migration of highly metastatic MDA-MB-231 cells at concentrations that do not visibly affect microtubule organization [1]. Indanocine-treated cells were defective in lamellipodium formation and could not develop polarized morphology, with kinetic stabilization of microtubules associated with a marked increase in acetylation level and perturbation of EB1 localization [1].

Cell migration Metastasis Microtubule dynamics

Indanocine Exhibits Reversible Binding with Faster Association Kinetics Than Colchicine at the Colchicine-Binding Site

Biophysical characterization using stopped-flow fluorescence and isothermal titration calorimetry (ITC) reveals that Indanocine binds to the colchicine site of tubulin in a reversible manner with faster association kinetics compared to colchicine-tubulin binding [1]. The association process follows biphasic kinetics similar to colchicine-tubulin interaction, with an activation energy of 10.5 ± 0.81 kcal/mol [1]. The binding is characterized by negative enthalpy change and negative heat capacity change (ΔCp = -175.1 cal mol⁻¹ K⁻¹), indicating participation of both hydrophobic and hydrogen bonding forces [1].

Binding kinetics Thermodynamics Colchicine site

2-Benzylindanocine Analogue Demonstrates In Vivo Antitumor Efficacy and Anti-Inflammatory Activity in Murine Model

The 2-benzylindanocine analogue 12i, derived from the Indanocine scaffold, exhibited dual anticancer and anti-inflammatory activity [1]. In the Ehrlich ascites carcinoma (EAC) model in Swiss albino mice, 12i reduced tumor burden by 78.4% at a dose of 90 mg/kg administered intraperitoneally [1]. The compound was found to be safe in rodents up to 1,000 mg/kg in acute oral toxicity studies [1]. This analogue also down-regulated the pro-inflammatory cytokines IL-6 and TNF-α [1].

In vivo efficacy Ehrlich ascites carcinoma Anti-inflammatory

High-Impact Application Scenarios for Indanocine in Drug Discovery and Mechanistic Research


Investigating Collateral Sensitivity and MDR Reversal Mechanisms

Indanocine is uniquely suited for studies examining collateral sensitivity, where MDR cancer cells exhibit enhanced sensitivity to certain agents compared to their parental drug-sensitive counterparts [1]. The observation that three MDR cell lines (MCF-7/ADR, MES-SA/DX5, HL-60/ADR) are more sensitive to Indanocine than their parental lines provides a validated experimental system for probing the molecular basis of this counterintuitive phenotype, which may inform strategies to exploit MDR vulnerabilities [1].

Tool Compound for Tubulin Isotype Selectivity Studies

Indanocine serves as a reference compound for computational and experimental studies investigating tubulin isotype selectivity at the colchicine binding site [1]. The established hierarchy of binding affinities across seven human β-tubulin isotypes (αβVI > αβIVb > αβIIa > αβIII > αβV > αβIVa > αβI) enables its use as a calibration standard for docking and molecular dynamics simulations aimed at designing isotype-selective CBSIs [1].

Anti-Metastatic Research Using Sub-Cytotoxic Microtubule Dynamics Modulation

Indanocine is a valuable tool for dissecting the role of microtubule dynamics in cancer cell migration and metastasis without confounding cytotoxic effects [1]. At concentrations that do not visibly disrupt microtubule organization, Indanocine kinetically stabilizes microtubules, perturbs EB1 localization, increases acetylation, and inhibits polarized migration [1]. This allows researchers to isolate microtubule-dynamic contributions to metastasis from cell death pathways [1].

Scaffold for Development of Dual-Action Anticancer and Anti-Inflammatory Agents

The Indanocine indanone scaffold serves as a starting point for medicinal chemistry optimization toward compounds with combined microtubule-destabilizing and anti-inflammatory activities [1]. The 2-benzylindanocine analogue 12i demonstrated concomitant anticancer activity (78.4% tumor reduction in EAC model) and down-regulation of IL-6 and TNF-α [1]. This dual-action profile is distinctive among tubulin inhibitors and supports further structural optimization of the Indanocine scaffold for enhanced efficacy and druggability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indanocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.